molecular formula C20H18N4O2 B2870065 1-{6-phenyl-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl}-2,3-dihydro-1H-indole CAS No. 2108347-82-4

1-{6-phenyl-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl}-2,3-dihydro-1H-indole

Cat. No.: B2870065
CAS No.: 2108347-82-4
M. Wt: 346.39
InChI Key: LPEVVYLNHBRXFF-UHFFFAOYSA-N
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Description

1-{6-phenyl-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl}-2,3-dihydro-1H-indole is a complex heterocyclic compound that features an indole moiety, a triazole ring, and an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{6-phenyl-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl}-2,3-dihydro-1H-indole typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the Fischer indole synthesis can be employed to construct the indole moiety, followed by the formation of the triazole and oxazine rings through cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{6-phenyl-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl}-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-{6-phenyl-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl}-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{6-phenyl-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl}-2,3-dihydro-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and have similar biological activities.

    Triazole Derivatives: Compounds such as 1,2,3-triazole and its derivatives are known for their diverse chemical reactivity and biological properties.

    Oxazine Derivatives: Compounds like 1,4-oxazine and its derivatives are used in various chemical and biological applications.

Uniqueness

1-{6-phenyl-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl}-2,3-dihydro-1H-indole is unique due to its combination of three distinct heterocyclic rings, which imparts a unique set of chemical and biological properties

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(6-phenyl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c25-20(23-11-10-14-6-4-5-9-16(14)23)19-17-13-26-18(12-24(17)22-21-19)15-7-2-1-3-8-15/h1-9,18H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEVVYLNHBRXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=C4COC(CN4N=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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